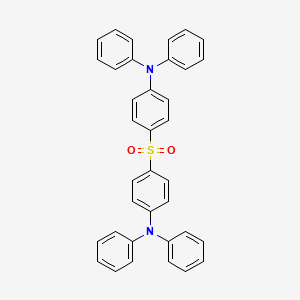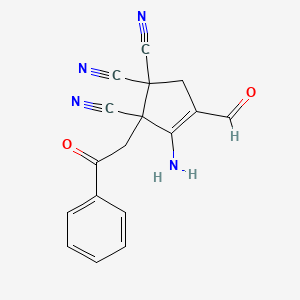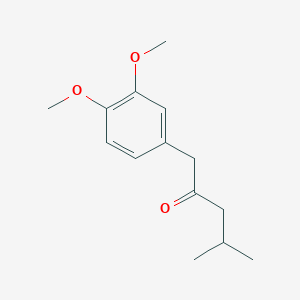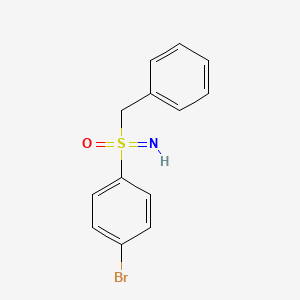![molecular formula C22H22N2O B14137601 2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole CAS No. 88842-28-8](/img/structure/B14137601.png)
2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole is a complex organic compound belonging to the class of naphthoimidazoles. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an imidazole ring, and substituted with a methoxyphenyl group and a methylpropyl group. This structural configuration imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-methylpropanal in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 1,2-diaminonaphthalene under acidic conditions to yield the target compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imidazole ring to a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated naphthoimidazole compounds.
科学的研究の応用
2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to participate in electron transfer processes, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-1H-imidazole: Shares the methoxyphenyl group but lacks the naphthalene ring, resulting in different chemical properties.
3-(2-Methylpropyl)-1H-imidazole: Contains the methylpropyl group but lacks the naphthalene and methoxyphenyl groups.
2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazole: Similar structure but without the methylpropyl group.
Uniqueness
2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88842-28-8 |
|---|---|
分子式 |
C22H22N2O |
分子量 |
330.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-(2-methylpropyl)benzo[e]benzimidazole |
InChI |
InChI=1S/C22H22N2O/c1-15(2)14-24-20-13-10-16-6-4-5-7-19(16)21(20)23-22(24)17-8-11-18(25-3)12-9-17/h4-13,15H,14H2,1-3H3 |
InChIキー |
TWAHIBJERHDNTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


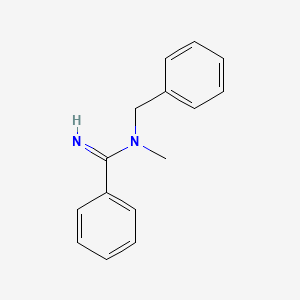
![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
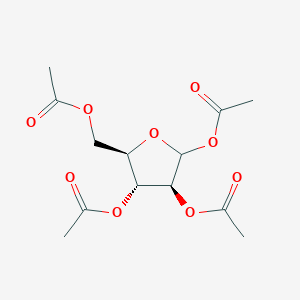

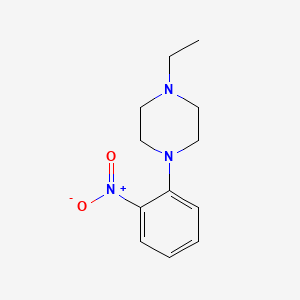

![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)


